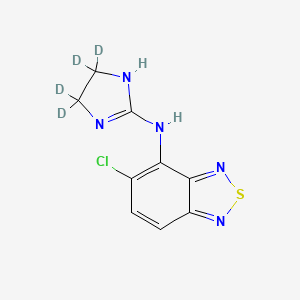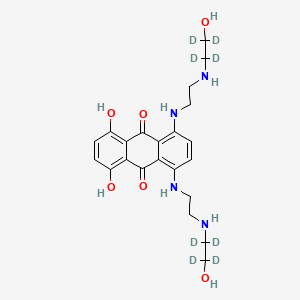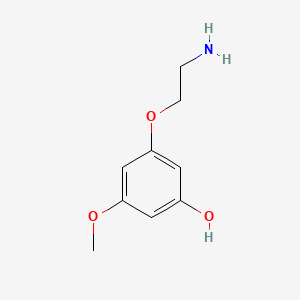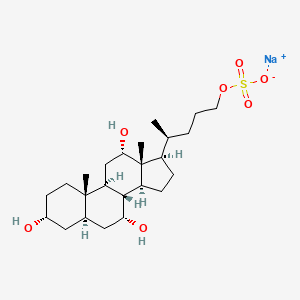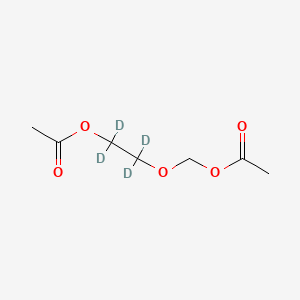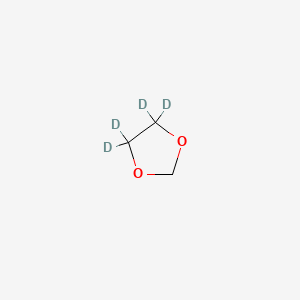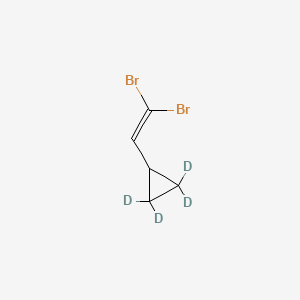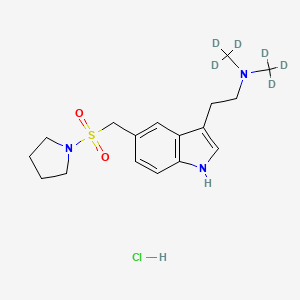
Almotriptan-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almotriptan-d6 Hydrochloride is a deuterated form of Almotriptan, a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various pharmacokinetic and pharmacodynamic studies .
Mechanism of Action
Target of Action
Almotriptan-d6 Hydrochloride primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain . The activation of these receptors plays a crucial role in the treatment of migraines .
Mode of Action
This compound acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction or narrowing of the blood vessels in the brain . This action helps to alleviate the symptoms of a migraine by reducing the inflammation and pain signals being sent to the brain .
Biochemical Pathways
The activation of the 5-HT1B and 5-HT1D receptors by this compound leads to a series of biochemical reactions that result in the constriction of cranial blood vessels . This vasoconstriction helps to reduce the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Pharmacokinetics
This compound is well absorbed and has a distribution volume of approximately 180 to 200 liters . It is metabolized via Monoamine Oxidase A (MAO-A) oxidative deamination (approximately 27% of the dose) and Cytochrome P450 3A4 and 2D6 (approximately 12% of the dose) to inactive metabolites . These metabolic pathways play a significant role in the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The primary result of this compound’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial blood vessels, it reduces the pain signals being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to pharmacokinetic and pharmacodynamic interactions . For example, inhibitors and inducers of CYP3A4, which metabolizes this compound, can affect the drug’s efficacy and stability . Therefore, it’s important to consider these factors when administering this compound.
Biochemical Analysis
Biochemical Properties
Almotriptan-d6 Hydrochloride interacts with various enzymes and proteins, primarily through its role as a selective 5-HT1B/1D receptor agonist . It has a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant affinity or pharmacological activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those involved in the transmission of pain signals in the brain. It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to 5-HT1B/1D receptors, leading to vasoconstriction of cranial blood vessels and thus affecting the redistribution of blood flow . This binding interaction with biomolecules results in the inhibition of pain signals sent to the brain .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, the efficacy of oral Almotriptan is maintained over repeated doses for multiple attacks of migraine treated over a long period (up to 1 year) .
Dosage Effects in Animal Models
While specific studies on this compound’s dosage effects in animal models are limited, research on Almotriptan has shown that it has a significant effect on reducing the symptoms of migraine in rat models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate, a reaction catalyzed by CYP3A4 and CYP2D6 . This metabolite is further oxidized by aldehyde dehydrogenase to the open ring gamma-aminobutyric acid metabolite .
Transport and Distribution
It is known that Almotriptan can be transferred into human breast milk, suggesting that it may be transported and distributed in various bodily fluids .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas where 5-HT1B/1D receptors are present, such as the brain’s blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Almotriptan-d6 Hydrochloride involves the incorporation of deuterium into the molecular structure of Almotriptan. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Almotriptan-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Almotriptan-d6 Hydrochloride is extensively used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterated form allows for precise tracking and analysis of the compound’s absorption, distribution, metabolism, and excretion in the body.
Pharmacodynamic Studies: It helps in understanding the drug’s mechanism of action and its interaction with biological targets.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Almotriptan in biological samples.
Medicinal Chemistry: Facilitates the development of new therapeutic agents by providing insights into the structure-activity relationship.
Comparison with Similar Compounds
Sumatriptan: Another selective serotonin receptor agonist used for migraine treatment.
Rizatriptan: Similar in function but differs in its pharmacokinetic profile.
Zolmitriptan: Known for its rapid onset of action in migraine relief.
Uniqueness of Almotriptan-d6 Hydrochloride: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORSACTMVYHCT-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)
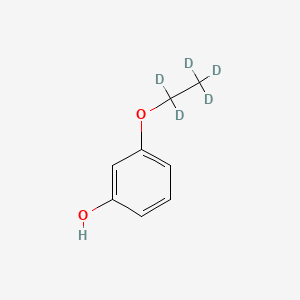
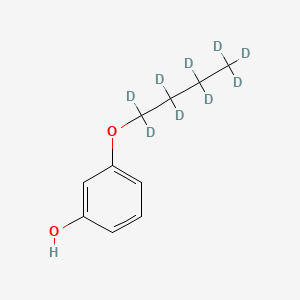
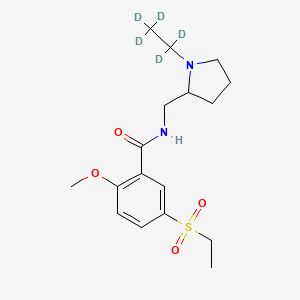
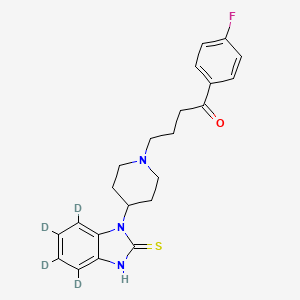

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B562765.png)
